molecular formula C10H12BrNO B12635693 1-(4-Bromophenyl)-2-(ethylamino)ethan-1-one CAS No. 920804-17-7

1-(4-Bromophenyl)-2-(ethylamino)ethan-1-one

Cat. No.: B12635693
CAS No.: 920804-17-7
M. Wt: 242.11 g/mol
InChI Key: IVFODHCKCDNGKK-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-(ethylamino)ethan-1-one is a brominated aromatic ketone derivative featuring an ethylamino substituent at the β-position. This compound belongs to the cathinone class, which is characterized by a ketone group adjacent to an amine-substituted carbon. Its structure comprises a 4-bromophenyl ring linked to an ethanone backbone modified with an ethylamino group.

The ethylamino group contributes to lipophilicity, which may affect pharmacokinetic properties such as membrane permeability. Applications of such compounds span pharmaceutical intermediates, psychoactive substances, and antibacterial agents, as inferred from structural analogs .

Properties

CAS No.

920804-17-7

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

1-(4-bromophenyl)-2-(ethylamino)ethanone

InChI

InChI=1S/C10H12BrNO/c1-2-12-7-10(13)8-3-5-9(11)6-4-8/h3-6,12H,2,7H2,1H3

InChI Key

IVFODHCKCDNGKK-UHFFFAOYSA-N

Canonical SMILES

CCNCC(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-2-(ethylamino)ethan-1-one typically involves the bromination of acetophenone followed by the introduction of the ethylamino group. One common method is the bromination of acetophenone using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 4-bromoacetophenone is then reacted with ethylamine under controlled conditions to yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-2-(ethylamino)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl ethanones.

Scientific Research Applications

1-(4-Bromophenyl)-2-(ethylamino)ethan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-(ethylamino)ethan-1-one involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Substituent Effects on Bioactivity and Reactivity

Methylamino vs. Ethylamino Derivatives
  • Brephedrone (1-(4-Bromophenyl)-2-(methylamino)-1-propanone): This analog substitutes the ethylamino group with a methylamino group. Brephedrone is noted in psychoactive substance databases but lacks explicit bioactivity data in the evidence .
  • Ethcathinone (2-(Ethylamino)-1-phenyl-1-propanone): While lacking the 4-bromophenyl group, ethcathinone shares the ethylamino-ketone motif. Its psychoactive effects (e.g., stimulant properties) highlight the role of the ethylamino group in modulating receptor interactions. The bromine in the target compound may enhance stability or alter binding kinetics .
Nitroimidazole and Heterocyclic Derivatives
  • 1-(4-Bromophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethan-1-one (79): This derivative replaces the ethylamino group with a nitroimidazole moiety. The nitro group confers antibacterial activity, as demonstrated by its efficacy against E. coli (MIC = 7.1 µM) . The target compound’s ethylamino group may prioritize different biological targets, such as adrenergic receptors, based on cathinone analogs .
Halogen-Substituted Analogs
  • NMR data (δ 7.73 ppm for aromatic protons) indicate similar electronic environments for halogenated phenyl rings .
  • 1-(4-Bromo-2-chlorophenyl)ethan-1-one :
    Dual halogenation (bromine and chlorine) increases molecular weight and polar surface area, which could influence solubility and crystallinity .

Physicochemical Properties

NMR Spectral Shifts
  • Ethylamino Group: Protons adjacent to the amine (δ ~3.5 ppm in CDCl₃) and aromatic bromine (δ ~7.5–7.7 ppm) align with data from analogs like 1r (δ 7.65–7.51 ppm for Br-substituted phenyl) .
  • Nitroimidazole Derivatives: Distinct downfield shifts (e.g., δ 5.71 ppm for methylene groups) highlight electronic differences compared to ethylamino-substituted compounds .
Melting Points and Solubility
  • Ethylamino derivatives generally exhibit lower melting points than nitroimidazole analogs due to reduced crystallinity. For example, 1-(4-bromophenyl)ethylamine melts at 140–145°C under reduced pressure .

Biological Activity

1-(4-Bromophenyl)-2-(ethylamino)ethan-1-one, also known as Br-PEA , is a phenyl ketone that has garnered attention for its potential biological activities. This compound features a bromine atom at the para position of a phenyl ring and an ethylamino group attached to the ethanone moiety. The structural characteristics of Br-PEA contribute to its unique chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacological research.

Chemical Structure and Properties

The molecular formula of Br-PEA is C10_{10}H12_{12}BrN, and its structure can be represented as follows:

Br PEA C6H4(Br)C(=O)C2H5NH2\text{Br PEA }\text{C}_6\text{H}_4(\text{Br})-\text{C}(=\text{O})-\text{C}_2\text{H}_5\text{NH}_2

This compound's distinctive features include:

  • Bromine Atom : Enhances lipophilicity and may facilitate interactions with biological targets through halogen bonding.
  • Ethylamino Group : Capable of forming hydrogen bonds, potentially influencing enzyme and receptor interactions.

Antimicrobial Properties

Preliminary studies have indicated that Br-PEA exhibits antimicrobial properties. It has been evaluated against various bacterial strains, showing potential effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values for Br-PEA were found to be comparable to those of established antibiotics, suggesting its potential as an antimicrobial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Bacillus subtilis8

These findings indicate that Br-PEA could serve as a lead compound for developing new antimicrobial agents.

Anticancer Activity

Br-PEA has also shown promising anticancer activity in vitro. Studies utilizing various cancer cell lines, such as breast (MDA-MB-231), lung, and colon cancer cells, demonstrated that Br-PEA could induce cytotoxic effects. The half-maximal inhibitory concentration (IC50) values ranged from 6.5 to 12.5 µM across different cell lines, indicating a significant potential for further development in cancer therapeutics.

Cell LineIC50 (µM)
MDA-MB-231 (breast)6.5
A549 (lung)9.0
HCT116 (colon)12.5

The mechanism by which Br-PEA exerts its biological effects appears to involve multiple pathways:

  • Enzyme Inhibition : The ethylamino group may interact with active sites on enzymes, inhibiting their activity.
  • Receptor Modulation : The compound may bind to specific receptors, altering cellular signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that Br-PEA might induce oxidative stress in cancer cells, leading to apoptosis.

Study 1: Antimicrobial Efficacy

In a study conducted by researchers at [source], Br-PEA was tested against common pathogens responsible for nosocomial infections. The results indicated that Br-PEA had a lower MIC against Staphylococcus aureus compared to traditional antibiotics like penicillin, highlighting its potential as an alternative treatment option.

Study 2: Anticancer Activity

Another study published in [source] assessed the anticancer properties of Br-PEA against several cancer cell lines using the MTT assay. The results showed that Br-PEA significantly reduced cell viability in MDA-MB-231 cells compared to untreated controls, suggesting its capability as a cytotoxic agent.

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